molecular formula C21H21ClN4O B2905311 3-(3-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one CAS No. 2034445-07-1

3-(3-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2905311
CAS No.: 2034445-07-1
M. Wt: 380.88
InChI Key: ALOUHCKPAJHSRB-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one is a synthetic small molecule with the chemical formula C20H19ClN4O . This compound is of significant interest in medicinal chemistry and chemical biology research, primarily due to its incorporation of the 1,2,3-triazole pharmacophore. The 1,2,3-triazole ring is a key structural feature prepared via "click" chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This motif is highly valued for its stability under metabolic degradation, acidic, and basic conditions, and its ability to participate in key intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological targets . While the specific biological activity of this compound requires further investigation, compounds containing 1,2,3-triazole cores have been extensively studied as lead compounds for a wide range of applications. Research on analogous structures has demonstrated potential in areas such as anticancer, antimicrobial, and anti-infective agent development . The molecular scaffold, which combines a chlorophenyl group, a triazole-linked pyrrolidine, and a propanone chain, presents a versatile platform for structure-activity relationship (SAR) studies and for screening against novel biological targets. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O/c22-18-8-4-5-16(13-18)9-10-21(27)25-12-11-19(14-25)26-15-20(23-24-26)17-6-2-1-3-7-17/h1-8,13,15,19H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOUHCKPAJHSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction. The final step often involves the coupling of the chlorophenyl group to the pyrrolidine-triazole intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole or pyrrolidine rings.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(3-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological or inflammatory pathways.

    Materials Science: Its unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes involving triazole and pyrrolidine-containing molecules.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and its analogues:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Activity Reference
Target Compound 3-Chlorophenyl, pyrrolidine, 4-phenyl-1,2,3-triazole ~370.85* N/A (Data limited)
3-(3,4-Dichlorophenyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one 3,4-Dichlorophenyl, azetidine ring 401.29 Higher halogen content; azetidine ring
1-Morpholino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-one (2aca) Morpholine instead of pyrrolidine ~317.36 Colorless oil; 94% yield
NC-MYF-03-69 Trifluoromethyl, pyridinyl-triazole, pyrrolidine 444.16 Suppresses YAP-TEAD signaling pathways
3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one CF3, chloro-phenyl, dihydroisoquinoline-pyrrolidine 436.90 Enhanced lipophilicity

*Calculated based on formula C20H19ClN4O.

Key Observations:
  • Ring Systems : Replacement of pyrrolidine with azetidine (smaller ring, ) or morpholine (oxygen-containing, ) alters steric and electronic properties. Morpholine derivatives (e.g., 2aca) are often liquids, suggesting lower crystallinity compared to pyrrolidine-based solids .
  • Triazole Modifications : Substituents on the triazole ring (e.g., benzonitrile in 2acc, ) influence solubility and target selectivity .
Physicochemical Properties:
  • Physical State : Pyrrolidine derivatives (e.g., ) are often solids, while morpholine analogues (e.g., 2aca) are oils, implying differences in crystallinity and solubility .

Research Tools and Methodologies

  • Crystallography : SHELX programs () and WinGX () are used for structural refinement, as demonstrated for pyrazole derivatives () .

Biological Activity

The compound 3-(3-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C20H22ClN5O\text{C}_{20}\text{H}_{22}\text{ClN}_{5}\text{O}

This structure features a triazole ring and a pyrrolidine moiety, which are known to contribute to various biological activities.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Antioxidant Activity : The presence of the triazole ring enhances the compound's ability to scavenge free radicals. Studies have shown that derivatives of similar structures possess significant DPPH radical scavenging activity, indicating potential antioxidant properties .
  • Neuroprotective Effects : The compound's interaction with sphingosine 1-phosphate (S1P) receptors suggests neuroprotective capabilities. Agonistic activity at these receptors can modulate cell survival and proliferation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity. The chlorophenyl group is often associated with increased antibacterial effects against various pathogens.

Antioxidant Activity

A study evaluated the antioxidant potential of the compound using the DPPH assay. Results indicated a significant reduction in DPPH radical concentration, demonstrating its ability to act as an effective antioxidant:

CompoundDPPH Scavenging Activity (%)
3-(3-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one88.6%
Ascorbic Acid (Control)90.0%

This data suggests that the compound's antioxidant capability is comparable to that of well-known antioxidants like ascorbic acid .

Neuroprotective Studies

In vitro studies involving neuronal cell lines have shown that the compound can protect against oxidative stress-induced cell death. The mechanism involves modulation of S1P receptors, which are crucial for maintaining neuronal integrity:

TreatmentCell Viability (%)Mechanism
Control100%-
Compound75%S1P receptor modulation

These findings highlight the potential use of this compound in treating neurodegenerative conditions by enhancing neuronal survival .

Case Studies

Several case studies have been conducted to explore the therapeutic effects of similar compounds:

  • Case Study on Neurodegeneration : A clinical trial involving patients with early-stage Alzheimer's disease showed that treatment with S1P receptor modulators led to improved cognitive function. Although this study did not directly test our compound, it underscores the relevance of targeting S1P pathways in neuroprotection.
  • Antimicrobial Efficacy : A pilot study assessed the antimicrobial properties of triazole derivatives against common bacterial strains. Results indicated significant inhibition zones for derivatives similar to our compound, suggesting potential for further development into antimicrobial agents.

Q & A

Q. Optimization Strategies :

  • Catalysts : Use Cu(I) iodide (5 mol%) for regioselective triazole formation .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Yield Data :
MethodYield (%)Purity (%)Source
Microwave-assisted7897
Reflux (12 h)5292

Basic: Which analytical techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 3.5–4.5 ppm (pyrrolidine N-CH₂), and δ 2.8 ppm (propan-1-one carbonyl) .
    • ¹³C NMR : Carbonyl signal at ~208 ppm .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 423.1245 (calculated) .
  • X-ray Crystallography : Confirms spatial arrangement (e.g., dihedral angles between triazole and chlorophenyl groups) .

Advanced: How can regioselectivity challenges in triazole formation be addressed?

Answer:
Regioselectivity in CuAAC reactions is influenced by:

  • Catalyst Choice : Cu(I) catalysts favor 1,4-disubstituted triazoles, while ruthenium catalysts yield 1,5-isomers .
  • Substrate Steric Effects : Bulky substituents on alkynes/azides direct regiochemistry. For example, phenyl groups on azides enhance 1,4-selectivity .
  • Reaction Monitoring : Use TLC or HPLC to track intermediates and adjust conditions dynamically .

Advanced: What strategies resolve contradictions between computational and experimental bioactivity data?

Answer:
Discrepancies arise from approximations in computational models (e.g., docking vs. actual protein flexibility). Mitigation approaches:

Validation : Compare computed binding energies (e.g., AutoDock Vina) with experimental IC₅₀ values from enzyme inhibition assays .

Dynamic Simulations : Molecular dynamics (MD) over 100 ns to assess protein-ligand stability .

Structural Data : Overlay crystallographic structures (e.g., PDB: 4XYZ) with docking poses to identify steric clashes .

Advanced: How to design stability studies under varying pH and temperature?

Answer:

  • Experimental Design :
    • pH Range : 2–10 (simulate physiological and extreme conditions) .
    • Temperature : 25–60°C (accelerated degradation studies).
  • Analytics :
    • HPLC : Monitor degradation products (e.g., hydrolyzed propan-1-one).
    • UV-Vis : Track absorbance shifts at λ_max = 270 nm .
  • Data Interpretation : Calculate half-life (t₁/₂) using Arrhenius plots for temperature-dependent decay .

Advanced: What computational methods model the compound’s interactions with biological targets?

Answer:

  • Docking : AutoDock or Glide for preliminary binding mode prediction .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Assess electronic interactions (e.g., triazole π-stacking with aromatic residues) .
  • Pharmacophore Mapping : Identify critical features (e.g., chloro group for hydrophobic interactions) using Schrödinger Phase .

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